molecular formula C23H19ClFNO5 B5552091 [(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate

[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate

Cat. No.: B5552091
M. Wt: 443.8 g/mol
InChI Key: NUDYPZHFKSSXCQ-LGJNPRDNSA-N
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Description

[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate is a complex organic compound characterized by its unique structure, which includes fluorine, chlorine, and methoxy functional groups

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified for this compound. Therefore, it’s difficult to provide a detailed analysis without further information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with a suitable alkylating agent to form 4-fluorophenoxyalkane.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst to introduce the methoxy group.

    Chlorophenoxy Acetate Formation: The final step involves the reaction of the methoxylated intermediate with 4-chlorophenoxyacetic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate can be compared with other similar compounds, such as:

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and functional groups.

    Organochlorine Compounds: Contains chlorine atoms and exhibits similar chemical properties, such as increased density and boiling points.

    Fluorophenoxy Derivatives: Similar in containing fluorophenoxy groups, but differ in their specific chemical and biological activities.

Properties

IUPAC Name

[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO5/c1-28-22-11-2-16(12-17(22)14-29-21-9-5-19(25)6-10-21)13-26-31-23(27)15-30-20-7-3-18(24)4-8-20/h2-13H,14-15H2,1H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDYPZHFKSSXCQ-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NOC(=O)COC2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/OC(=O)COC2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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